molecular formula C16H13N3 B1229169 2-(1H-indol-3-yl)-8-methylimidazo[1,2-a]pyridine

2-(1H-indol-3-yl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B1229169
M. Wt: 247.29 g/mol
InChI Key: LCKFGODNUWTNDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-indol-3-yl)-8-methylimidazo[1,2-a]pyridine is an imidazopyridine.

Scientific Research Applications

Cytotoxic and Anticancer Activity

  • A series of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines derivatives were synthesized, showing potential cytotoxic activity and CDK inhibitor activity. These compounds, including variations of the imidazo[1,2-a]pyridine structure, are promising for designing more compelling and selective inhibitors in cancer therapy (Vilchis-Reyes et al., 2010).
  • Novel 7-hydroxy-8-methyl-coumarins with indole and pyrimidine moieties showed notable antimitotic activity, particularly against the Non-Small Cell Lung Cancer cell line, demonstrating the potential of indole and imidazo[1,2-a]pyridine derivatives in anticancer applications (Galayev et al., 2015).

Optoelectronic Properties

  • The optoelectronic and charge transfer properties of compounds like 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine have been studied, showing potential for use in multifunctional organic semiconductor devices. These studies reveal how variations in the imidazo[1,5-a]pyridine core can influence electronic properties (Irfan et al., 2019).

Anticonvulsant Properties

  • Research on 2-[(2-methylimidazo[1,2-a]pyridine-3-yl)carbonyl]hydrazono-derivatives revealed potential anticonvulsant activity, emphasizing the therapeutic possibilities of imidazo[1,2-a]pyridine derivatives in neurological disorders (Cesur & Cesur, 1994).

Antiinflammatory Activity

  • A series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids were synthesized and evaluated for antiinflammatory, analgesic, antipyretic, and ulcerogenic activities. These findings highlight the potential therapeutic uses of imidazo[1,2-a]pyridine derivatives in treating inflammatory conditions (Abignente et al., 1982).

Antihypertensive Activity

  • The synthesis of pyridino[1,2-a]imidazo[5,4-b]indole and thiazolo[3,2-a-a]imidazo[5,4-b-a]indole, related to the imidazo[1,2-a]pyridine structure, demonstrated significant antihypertensive activity in both spontaneously hypertensive rats and normotensive dogs, suggesting potential applications in cardiovascular disorders (Adhikary et al., 1976).

properties

Product Name

2-(1H-indol-3-yl)-8-methylimidazo[1,2-a]pyridine

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

2-(1H-indol-3-yl)-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C16H13N3/c1-11-5-4-8-19-10-15(18-16(11)19)13-9-17-14-7-3-2-6-12(13)14/h2-10,17H,1H3

InChI Key

LCKFGODNUWTNDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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